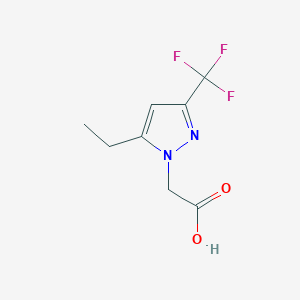![molecular formula C11H20N2O4 B1530569 (4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methyl-D-proline CAS No. 489447-09-8](/img/structure/B1530569.png)
(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methyl-D-proline
Descripción general
Descripción
“(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methyl-D-proline” is a chemical compound with the molecular formula C11H20N2O4 . It has a molecular weight of 244.2875 .
Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 and a boiling point of 388.9±42.0 °C at 760 mmHg . Unfortunately, the melting point is not available .Aplicaciones Científicas De Investigación
Facile Construction of Functionalized Compounds
- Catalytic Applications : L-proline, a structurally similar compound to the one , has been utilized as a catalyst in the construction of 4H-chromene derivatives. This process is significant in green chemistry due to its metal-free conditions and the generation of a variety of substituted derivatives (Li, Zhang, & Gu, 2012).
Flavor Generation
- Flavor Chemistry : In the study of flavor generation, amino acids including proline react with carbonyl compounds to produce significant flavors. This research is critical in understanding flavor profiles in foods, particularly in cheese (Griffith & Hammond, 1989).
Conformational Analysis
- Chemical Conformation : The incorporation of amino groups into the proline ring, closely related to (4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methyl-D-proline, affects its conformational properties. This research offers insights into molecular design and drug development (Flores-Ortega et al., 2008).
Influence on Peptide Bond Conformation
- Peptide Bond Analysis : The chirality of acyl moieties, similar to the compound , influences the cis/trans ratio of the proline peptide bond. This finding is important for understanding the structure of peptides and proteins (Breznik et al., 2001).
Inhibitors in HIV Research
- Antiviral Research : Phosphoramidate derivatives of nucleosides, which include structures similar to the compound of interest, have been studied as potential inhibitors of HIV. This highlights its potential application in antiviral therapy (Mcguigan et al., 1997).
Pseudo-Prolines in Peptide Synthesis
- Peptide Synthesis : Pseudo-proline derivatives, closely related to the compound, are used as solubilizing building blocks in peptide synthesis. This research has implications for the design of peptides with specific physical and chemical properties (Dumy et al., 1997).
Structural Analysis
- Molecular Structure Studies : Various proline analogues, including those structurally similar to (4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methyl-D-proline, have been analyzed for their molecular structures. This research is fundamental in understanding the physical and chemical properties of these compounds (Shoulders et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
(2R,4S)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)12-7-5-8(9(14)15)13(4)6-7/h7-8H,5-6H2,1-4H3,(H,12,16)(H,14,15)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGABNOEFBPTEM-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(N(C1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H](N(C1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methyl-D-proline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




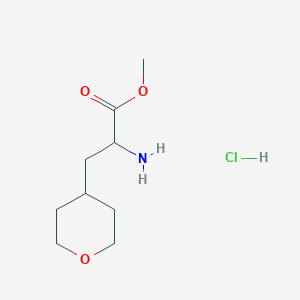
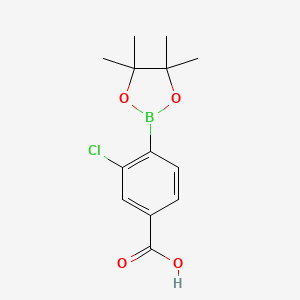
![5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid](/img/structure/B1530491.png)
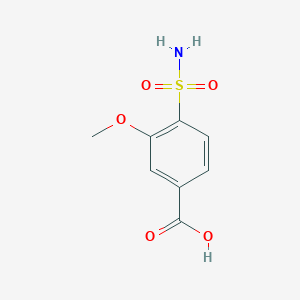
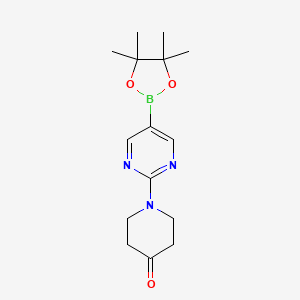
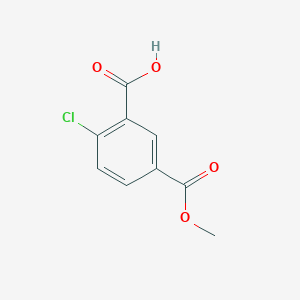
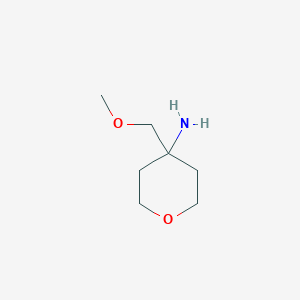
![Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1530498.png)
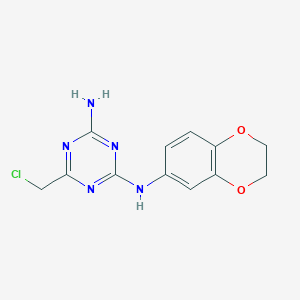
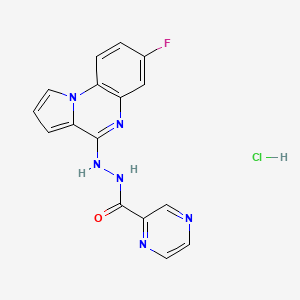
![2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1530505.png)

